molecular formula C27H31ClN2O2 B067127 1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride CAS No. 184845-43-0

1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride

Cat. No.: B067127
CAS No.: 184845-43-0
M. Wt: 451.0 g/mol
InChI Key: WDFXPKKFSNMGOO-UHFFFAOYSA-N
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Description

NNC 05-2090 hydrochloride is a GABA uptake inhibitor and inhibitor of the beta-GABA transporter (BGT-1).

Biological Activity

1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride, also known as NNC 05-2090, is a compound of significant interest due to its biological activity as a selective inhibitor of gamma-aminobutyric acid (GABA) transporters. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C27H30N2O2
  • Molecular Weight : 414.54 g/mol
  • CAS Number : 184845-43-0
  • IUPAC Name : 1-[3-(9H-carbazol-9-yl)propyl]-4-(2-methoxyphenyl)piperidin-4-ol hydrochloride

NNC 05-2090 functions primarily as a GABA uptake inhibitor. It exhibits selectivity for the beta-GABA transporter (BGT-1, also known as mGAT-2), which is crucial for regulating GABA levels in the central nervous system. The compound has been shown to inhibit GABA uptake with varying affinities across different GABA transporter subtypes:

TransporterKi_i Value (μM)
hBGT-11.4 ± 0.3
hGAT-315
hGAT-119
hGAT-241

These values indicate that NNC 05-2090 is a potent inhibitor of hBGT-1, demonstrating at least tenfold selectivity over other GABA transporters such as mGAT-1, mGAT-3, and mGAT-4 .

Anticonvulsant Effects

Research indicates that NNC 05-2090 possesses anticonvulsant properties. In animal models, specifically DBA/2 mice, the compound has been shown to inhibit sound-induced tonic and clonic convulsions, suggesting its potential utility in treating seizure disorders .

Modulation of GABA Levels

By inhibiting the uptake of GABA, NNC 05-2090 influences various cellular functions, including cell signaling pathways and gene expression. This modulation can have profound effects on neuronal excitability and synaptic transmission, which are critical in various neurological conditions .

Case Studies and Research Findings

  • Selectivity and Efficacy : A study demonstrated that NNC 05-2090 was the first subtype-selective inhibitor of mGAT-2, highlighting its potential as a novel tool for investigating the physiological roles of this transporter in both brain and peripheral tissues .
  • Comparison with Other Inhibitors : Unlike tiagabine, which is highly selective for mGAT-1 (Ki_i = 0.11 ± 0.02 μM), NNC 05-2090 shows a broader spectrum of activity against multiple GABA transporters while maintaining selectivity for BGT-1 .
  • Potential Therapeutic Applications : The unique profile of NNC 05-2090 suggests its potential in treating conditions characterized by dysregulated GABAergic signaling, such as epilepsy, anxiety disorders, and possibly even neurodegenerative diseases .

Properties

IUPAC Name

1-(3-carbazol-9-ylpropyl)-4-(2-methoxyphenyl)piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O2.ClH/c1-31-26-14-7-4-11-23(26)27(30)15-19-28(20-16-27)17-8-18-29-24-12-5-2-9-21(24)22-10-3-6-13-25(22)29;/h2-7,9-14,30H,8,15-20H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFXPKKFSNMGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCN(CC2)CCCN3C4=CC=CC=C4C5=CC=CC=C53)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596210
Record name 1-[3-(9H-Carbazol-9-yl)propyl]-4-(2-methoxyphenyl)piperidin-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184845-43-0
Record name 1-[3-(9H-Carbazol-9-yl)propyl]-4-(2-methoxyphenyl)piperidin-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 1 (0.879 g, 0.0036 mol ) was dissolved in methylisobutylketone (MIBK) (80 mL). 4-(2-Methoxyphenyl)piperidin-4-ol (1.123 g, 0.0054 mol) and K2CO3 (1.99 g, 0.0145 mol) were added. The resulting mixture was stirred at reflux temperature for 12 h. The reaction mixture was filtered and the solvent evaporated in vacuo. The residual oil was purified on a silica gel column (Eluent: CH2Cl2 /ethanol/25% NH4OH (aq) (92.75:7:0.25)). The product was acidified with 2M HCl(g) in diethylether, to give the title compound 1.1 g (68%). M.p. decomposes at 228° C.
Name
Compound 1
Quantity
0.879 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.123 g
Type
reactant
Reaction Step Two
Name
Quantity
1.99 g
Type
reactant
Reaction Step Two
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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